Methyl 3-(5-phenyl-1H-pyrrol-2-yl)propanoate
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Overview
Description
Methyl 3-(5-phenyl-1H-pyrrol-2-yl)propanoate is an organic compound with the molecular formula C13H15NO2. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-phenyl-1H-pyrrol-2-yl)propanoate typically involves the reaction of 5-phenyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-phenyl-1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring and the ester group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 3-(5-phenyl-1H-pyrrol-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-phenyl-1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- 3-[1-(2-Methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- (s)-5-phenyl-1h-pyrrol-3-yl-2 (4-methylphenylsulfoamido) propanoate
Uniqueness
Methyl 3-(5-phenyl-1H-pyrrol-2-yl)propanoate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the 5-position and the ester group at the 3-position provides distinct properties compared to other similar compounds.
Properties
CAS No. |
65837-12-9 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 3-(5-phenyl-1H-pyrrol-2-yl)propanoate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)10-8-12-7-9-13(15-12)11-5-3-2-4-6-11/h2-7,9,15H,8,10H2,1H3 |
InChI Key |
TXPMQQRFVOUVQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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